2-(2-Ethoxyethoxy)quinolin-6-amine
Overview
Description
2-(2-Ethoxyethoxy)quinolin-6-amine is a quinoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core substituted with an ethoxyethoxy group at the 2-position and an amine group at the 6-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline-6-amine as the starting material.
Ethoxylation Reaction: The quinoline-6-amine undergoes ethoxylation, where ethylene oxide reacts with the amine group to introduce the ethoxyethoxy moiety.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor, and the reaction is monitored until completion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Nucleophilic substitution reactions can occur at the quinoline core, where various nucleophiles replace the ethoxyethoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of a base.
Major Products Formed:
Oxidation Products: Quinoline-6-carboxylic acid derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Halogenated quinolines.
Scientific Research Applications
2-(2-Ethoxyethoxy)quinolin-6-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in biological studies to investigate its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, including as an antimalarial agent or in the development of anticancer drugs.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-ethoxyethoxy)quinolin-6-amine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Quinoline-6-amine: The parent compound without the ethoxyethoxy group.
2-(2-Ethoxyethoxy)ethanol: A related compound with similar ethoxyethoxy functionality but lacking the quinoline core.
Quinoline-6-carboxylic acid: A derivative with a carboxylic acid group instead of the amine group.
Uniqueness: 2-(2-Ethoxyethoxy)quinolin-6-amine is unique due to its specific combination of the quinoline core and the ethoxyethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2-ethoxyethoxy)quinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-16-7-8-17-13-6-3-10-9-11(14)4-5-12(10)15-13/h3-6,9H,2,7-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAFBWRQKYFRID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=NC2=C(C=C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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